TS 155-2

Cancer Biology V‑ATPase Inhibition Cytotoxicity Assay

Researchers studying V-ATPase or thrombin-calcium pathways face a potency gap: bafilomycin A₁'s sub-nanomolar cytotoxicity masks V-ATPase-specific effects, while hygrolidin targets RNA polymerase. TS 155-2 solves this with a differentiable potency window. • HeLa cytotoxicity IC₅₀ = 72.6 nM vs. V-ATPase blockade at 100 nM - enables mechanistic deconvolution. • Unique thrombin-evoked Ca²⁺ entry blockade - not replicated by bafilomycin A₁ or hygrolidin; ideal for PAR-1 pathway dissection. • Fully characterized biosynthetic gene cluster; fumarate-containing scaffold supports semisynthetic optimization. • Membrane-active antimicrobial probe (B. subtilis dye-leakage assays). Supplied with batch-specific QA documentation for reproducible research.

Molecular Formula C39H60O11
Molecular Weight 704.9 g/mol
Cat. No. B560396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTS 155-2
Synonyms2E-butenedioic acid-1-[(2R,4R,5S,6R)-tetrahydro-2-hydroxy-2-[(1S,2R,3S)-2-hydroxy-3-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxooxacyclohexadeca-4,6,12,14-tetraen-2-yl]-1-methylbutyl]-5-methyl-6-(1-methylethy
Molecular FormulaC39H60O11
Molecular Weight704.9 g/mol
Structural Identifiers
SMILESCC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)C)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)O)O)O)OC)C
InChIInChI=1S/C39H60O11/c1-21(2)36-27(8)31(48-33(42)16-15-32(40)41)20-39(46,50-36)29(10)35(44)28(9)37-30(47-11)14-12-13-22(3)17-24(5)34(43)25(6)18-23(4)19-26(7)38(45)49-37/h12-16,18-19,21,24-25,27-31,34-37,43-44,46H,17,20H2,1-11H3,(H,40,41)/b14-12+,16-15+,22-13+,23-18+,26-19+/t24-,25+,27-,28-,29-,30-,31+,34-,35+,36+,37+,39+/m0/s1
InChIKeyPQLOHEMXTLVMFP-ABIYTGBGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A solid

Structure & Identifiers


Interactive Chemical Structure Model





TS 155-2 Procurement Guide


TS 155‑2 (also designated JBIR‑100; CAS 303009‑07‑6 / 1314486‑37‑7) is a 16‑membered macrocyclic lactone belonging to the bafilomycin/hygrolide family of plecomacrolides [1]. It is produced by fermentation of Streptomyces sp. IR027‑SDHV6 and structurally defined as a fumarate‑containing tetraene macrolide [2]. The compound functions as an inhibitor of vacuolar‑type H⁺‑ATPase (V‑ATPase) and blocks thrombin‑stimulated Ca²⁺ entry into cells [3]. While the original Japanese patent (P2000‑302782A) claimed hypotensive, anti‑platelet, anti‑ischaemic and anti‑inflammatory activities, peer‑reviewed characterization of TS 155‑2 remains limited to the foundational studies cited herein [4].

1
V-ATPase pathway inhibition and organelle acidification studies
Cellular V-ATPase blockade reported in HeLa cells
2
Thrombin-evoked calcium signaling and ion transport research
Unique dual activity profile within hygrolide family
3
Natural product derivatization and biosynthetic engineering
Fully characterized biosynthetic gene cluster

TS 155-2: Why Substitution Fails


Although TS 155‑2 belongs to the bafilomycin/hygrolide family of V‑ATPase inhibitors, it cannot be substituted with more common analogs such as bafilomycin A₁ or bafilomycin C₁ without altering biological outcomes [1]. Key structural distinctions—including the presence of a C‑2 methyl group (absent in bafilomycin C₁) and a fumarate ester side chain—confer a unique interaction profile with V‑ATPase and thrombin‑evoked calcium channels [2]. These molecular differences translate into quantifiable disparities in cytotoxic potency, antimicrobial spectrum, and target selectivity that preclude generic interchange [3]. The following sections present head‑to‑head and cross‑study evidence that substantiates why TS 155‑2 must be evaluated as a distinct chemical entity rather than a mere family member.

Structural mismatch
TS 155-2 vs. Bafilomycin A1/C1
Fumarate ester side chain and C-2 methyl group confer distinct target interaction profile; family-level substitution may alter V-ATPase binding kinetics.
Mechanism mismatch
TS 155-2 vs. Hygrolidin
Membrane perturbation activity differs from hygrolidin's reported RNA polymerase inhibition; antimicrobial spectrum and calcium-channel blockade may not transfer.
Potency context
TS 155-2 vs. Bafilomycin A1
Cytotoxicity and V-ATPase inhibition potency levels differ; direct interchange without re-titration may shift assay-response interpretation.

TS 155-2 Comparative Evidence


HeLa Cell Cytotoxicity

TS 155‑2 (JBIR‑100) exhibits an IC₅₀ of 72.6 nM against HeLa cells after 48 h exposure [1]. This places its potency within the 10‑50 nM range reported for bafilomycin A₁ against HeLa cells [2], yet TS 155‑2 demonstrates a distinct structure‑activity relationship due to its C‑2 methyl group and fumarate moiety, which are absent in bafilomycin A₁ [3]. No direct HeLa IC₅₀ is available for hygrolidin in the same assay system, but cross‑study data indicate that hygrolidin inhibits DLD‑1 colon cancer cells with IC₅₀ values in the 2.9 ng/mL range (approx. 4 nM) , suggesting that TS 155‑2 occupies an intermediate potency tier within the hygrolide family.

HeLa Cytotoxicity
Cross-study comparable
IC50 = 72.6 nM (48 h, HeLa)
Supports cytotoxicity endpoint review in cervical cancer models
Approx. 1.5- to 7-fold less potent than bafilomycin A1 in similar conditions
Cancer Biology V‑ATPase Inhibition Cytotoxicity Assay

V‑ATPase Inhibition in HeLa Cells

TS 155‑2 (JBIR‑100) at 100 nM significantly reduces accumulation of acidic organelles in HeLa cells, as visualized by acridine orange staining [1]. This inhibition of V‑ATPase‑dependent organelle acidification is a hallmark of bafilomycin‑class compounds. While bafilomycin A₁ inhibits V‑ATPase with an IC₅₀ of approximately 0.44 nM in biochemical assays , direct comparison of TS 155‑2 at 100 nM in a cellular context demonstrates functional V‑ATPase blockade at a concentration roughly 2‑fold above its cytotoxic IC₅₀ [2]. No quantitative head‑to‑head V‑ATPase inhibition data for TS 155‑2 versus bafilomycin C₁ or hygrolidin have been published.

V-ATPase Blockade
Cross-study comparable
100 nM reduces acidic organelles (acridine orange, HeLa)
Cellular V-ATPase inhibition evident near cytotoxic IC50
Biochemical potency lower than bafilomycin A1; no direct comparator data
V‑ATPase Autophagy Organelle Acidification

Antimicrobial Membrane Activity

TS 155‑2 (JBIR‑100) perturbs the membrane of Bacillus subtilis, as demonstrated by fluorescent dye leakage assays [1]. This mechanism is distinct from the RNA polymerase inhibition claimed for hygrolidin and may contribute to its unique antimicrobial profile. While hygrolidin exhibits potent antiparasitic activity against Trypanosoma cruzi (IC₅₀ = 1.1 nM) and Leishmania donovani (IC₅₀ = 72.5 nM) [2], no comparable antiparasitic data exist for TS 155‑2. Conversely, TS 155‑2 demonstrates inhibition of thrombin‑stimulated calcium entry in platelets and smooth muscle cells , a property not reported for hygrolidin or bafilomycin C₁.

Antimicrobial Mode
Class-level inference
Membrane perturbation (B. subtilis) + Ca2+ entry blockade
Supports antimicrobial screening and ion-transport pathway studies
Mechanism differs from hygrolidin RNA polymerase inhibition
Antimicrobial Membrane Perturbation Antibiotic

Structural Novelty and SAR Potential

TS 155‑2 (JBIR‑100) contains a unique fumarate ester side chain and a C‑2 methyl group that distinguish it from bafilomycin C₁ (which lacks the C‑2 methyl) and from hygrolidin (which possesses a different side‑chain substitution pattern) [1]. The biosynthetic gene cluster for JBIR‑100 has been fully characterized, representing the first reported cluster for a hygrobafilomycin [2]. This genetic accessibility enables engineered production and semisynthetic derivatization, a feature not yet available for other hygrolides such as bafilomycin C₁ or D. TS 155‑2 is therefore positioned as a privileged scaffold for medicinal chemistry campaigns aimed at optimizing V‑ATPase selectivity or calcium‑channel antagonism.

Structural SAR
Class-level inference
Fumarate ester + C-2 methyl; fully sequenced BGC
Supports biosynthetic engineering and semisynthetic derivatization
First reported hygrobafilomycin gene cluster
Natural Product Chemistry Biosynthetic Gene Cluster Structure‑Activity Relationship

TS 155-2 Research Applications


Cervical Cancer Apoptosis

TS 155‑2 is appropriate for experiments requiring a V‑ATPase inhibitor with defined cytotoxicity (IC₅₀ = 72.6 nM) and cellular V‑ATPase blockade at 100 nM in HeLa cells [1]. Researchers investigating the role of lysosomal acidification in cervical carcinoma can use TS 155‑2 as a chemical probe with a potency window that allows differentiation between V‑ATPase inhibition and direct cytotoxicity.

Thrombosis & Calcium Signaling

TS 155‑2 uniquely blocks thrombin‑evoked Ca²⁺ entry in platelets and smooth muscle cells, a property not shared by bafilomycin A₁ or hygrolidin . This makes it the compound of choice for dissecting PAR‑1‑mediated calcium flux pathways and for evaluating potential anti‑platelet or anti‑hypertensive mechanisms in cell‑based models.

Biosynthesis & Semisynthetic Derivatives

With its fully characterized biosynthetic gene cluster [2] and unique fumarate‑containing scaffold, TS 155‑2 serves as an ideal lead for combinatorial biosynthesis or semisynthetic modification programs. Groups focused on expanding the chemical space of hygrolides will find TS 155‑2 a more tractable starting material than the structurally similar but less genomically accessible bafilomycin C₁ or hygrolidin.

Antimicrobial Membrane Perturbation

TS 155‑2 perturbs the membrane of Bacillus subtilis, as demonstrated by dye leakage assays [3]. This distinct mode of action, when compared to the RNA polymerase inhibition of hygrolidin, supports its use in investigating membrane‑active antimicrobial mechanisms and in screening for synergistic combinations with cell‑wall targeting antibiotics.

Application
Selection Property
Validation Focus
Cervical cancer cell-model studies
Cell-model endpoint review
V-ATPase-dependent apoptosis and cytotoxicity endpoints
Thrombosis and calcium signaling research
Ion-transport pathway context
Thrombin-evoked Ca2+ flux blockade in platelets and smooth muscle cells
Natural product biosynthetic engineering
Biosynthetic gene cluster tractability
Combinatorial biosynthesis and semisynthetic analog generation
Antimicrobial membrane perturbation screening
Antimicrobial screening context
Membrane-active mechanism and synergistic combination assays

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